molecular formula C9H8F3NO2 B12964858 1-(2-Methoxy-6-trifluoromethyl-pyridin-3-YL)-ethanone

1-(2-Methoxy-6-trifluoromethyl-pyridin-3-YL)-ethanone

Katalognummer: B12964858
Molekulargewicht: 219.16 g/mol
InChI-Schlüssel: LOGNGAYCTAXPDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring

Vorbereitungsmethoden

The synthesis of 1-(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common synthetic route includes the reaction of 2-methoxypyridine with trifluoromethylating agents under specific conditions to introduce the trifluoromethyl group.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Analyse Chemischer Reaktionen

1-(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets .

Vergleich Mit ähnlichen Verbindungen

1-(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of 1-(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H8F3NO2

Molekulargewicht

219.16 g/mol

IUPAC-Name

1-[2-methoxy-6-(trifluoromethyl)pyridin-3-yl]ethanone

InChI

InChI=1S/C9H8F3NO2/c1-5(14)6-3-4-7(9(10,11)12)13-8(6)15-2/h3-4H,1-2H3

InChI-Schlüssel

LOGNGAYCTAXPDH-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(N=C(C=C1)C(F)(F)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.